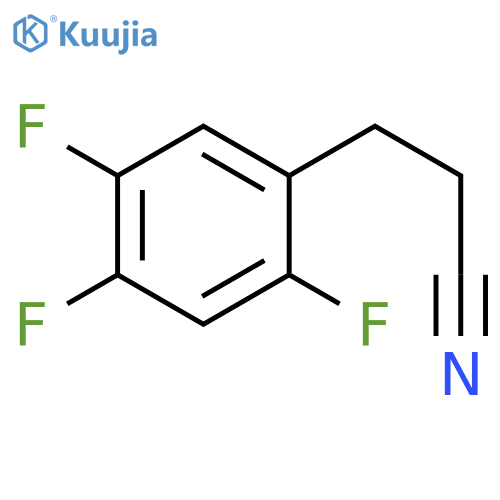

Cas no 1057676-34-2 (3-(2,4,5-trifluorophenyl)propanenitrile)

3-(2,4,5-trifluorophenyl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(2,4,5-trifluorophenyl)propanenitrile

- 1057676-34-2

- EN300-1842703

- AKOS006330168

-

- MDL: MFCD09744628

- インチ: 1S/C9H6F3N/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5H,1-2H2

- InChIKey: VZKDKCKWEPSHGE-UHFFFAOYSA-N

- ほほえんだ: C(#N)CCC1=CC(F)=C(F)C=C1F

計算された属性

- せいみつぶんしりょう: 185.045

- どういたいしつりょう: 185.045

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 23.8Ų

3-(2,4,5-trifluorophenyl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1842703-0.1g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 0.1g |

$553.0 | 2023-09-19 | ||

| Enamine | EN300-1842703-1.0g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 1g |

$770.0 | 2023-06-02 | ||

| Enamine | EN300-1842703-5.0g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 5g |

$2235.0 | 2023-06-02 | ||

| Enamine | EN300-1842703-1g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 1g |

$628.0 | 2023-09-19 | ||

| Enamine | EN300-1842703-0.05g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 0.05g |

$528.0 | 2023-09-19 | ||

| Enamine | EN300-1842703-0.25g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 0.25g |

$579.0 | 2023-09-19 | ||

| Enamine | EN300-1842703-2.5g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 2.5g |

$1230.0 | 2023-09-19 | ||

| Enamine | EN300-1842703-0.5g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 0.5g |

$603.0 | 2023-09-19 | ||

| Enamine | EN300-1842703-5g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 5g |

$1821.0 | 2023-09-19 | ||

| Enamine | EN300-1842703-10.0g |

3-(2,4,5-trifluorophenyl)propanenitrile |

1057676-34-2 | 10g |

$3315.0 | 2023-06-02 |

3-(2,4,5-trifluorophenyl)propanenitrile 関連文献

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

3-(2,4,5-trifluorophenyl)propanenitrileに関する追加情報

Introduction to 3-(2,4,5-trifluorophenyl)propanenitrile (CAS No. 1057676-34-2)

3-(2,4,5-trifluorophenyl)propanenitrile (CAS No. 1057676-34-2) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound features a trifluorophenyl group attached to a propanenitrile moiety, making it an intriguing candidate for various applications, particularly in the development of pharmaceuticals and advanced materials.

The molecular formula of 3-(2,4,5-trifluorophenyl)propanenitrile is C10H6F3N, and its molecular weight is approximately 199.15 g/mol. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. These properties make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

In recent years, 3-(2,4,5-trifluorophenyl)propanenitrile has been extensively studied for its potential use in drug discovery and development. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles, which are crucial factors in the design of effective drugs. Research has shown that this compound can serve as a key intermediate in the synthesis of novel drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 3-(2,4,5-trifluorophenyl)propanenitrile in the development of potent inhibitors of protein kinases. Protein kinases are enzymes that play a critical role in cell signaling pathways and are often dysregulated in cancer and other diseases. The study demonstrated that derivatives of this compound exhibited high selectivity and potency against specific kinase targets, making them promising candidates for further preclinical and clinical evaluation.

Beyond its applications in medicinal chemistry, 3-(2,4,5-trifluorophenyl)propanenitrile has also found use in materials science. The trifluoromethyl group imparts excellent thermal stability and chemical resistance to polymers and coatings derived from this compound. These properties make it suitable for applications in high-performance materials used in industries such as aerospace, automotive, and electronics.

In the context of polymer science, researchers have explored the use of 3-(2,4,5-trifluorophenyl)propanenitrile as a monomer or comonomer to enhance the performance of polymer blends. A study published in Macromolecules reported that copolymers containing this compound exhibited improved mechanical properties and thermal stability compared to their non-fluorinated counterparts. This makes them attractive for use in applications requiring high durability and resistance to harsh environments.

The synthesis of 3-(2,4,5-trifluorophenyl)propanenitrile typically involves multi-step processes that include the formation of the trifluorophenyl group followed by the introduction of the propanenitrile moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For example, a novel catalytic approach using palladium-based catalysts has been developed to facilitate the coupling reactions involved in its synthesis.

In terms of safety and handling, it is important to note that while 3-(2,4,5-trifluorophenyl)propanenitrile is not classified as a hazardous material or controlled substance, proper precautions should be taken during its handling to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles and working under well-ventilated conditions.

The future prospects for 3-(2,4,5-trifluorophenyl)propanenitrile are promising across multiple fields. In medicinal chemistry, ongoing research aims to identify new derivatives with enhanced therapeutic properties and reduced side effects. In materials science, efforts are focused on developing novel polymers with superior performance characteristics using this compound as a building block.

In conclusion, 3-(2,4,5-trifluorophenyl)propanenitrile (CAS No. 1057676-34-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and favorable properties make it an important molecule for further investigation and application development.

1057676-34-2 (3-(2,4,5-trifluorophenyl)propanenitrile) 関連製品

- 2171894-49-6(methyl 2-{(3-methylfuran-2-yl)methylsulfanyl}acetate)

- 99465-10-8(7-bromo-1,2-dihydroquinolin-2-one)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 782462-71-9(3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)

- 2680549-54-4(Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate)

- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)

- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)

- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)

- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)